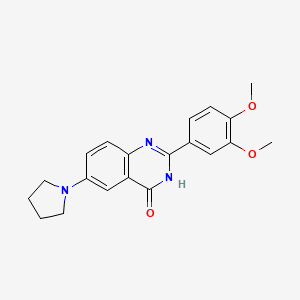

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Description

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 3,4-dimethoxyphenyl group at position 2 and a pyrrolidinyl moiety at position 6 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for their diverse pharmacological activities . The 3,4-dimethoxyphenyl substituent is frequently associated with enhanced biological potency, particularly in antiparkinsonian and antioxidant applications, due to its electron-donating methoxy groups, which improve receptor binding and stability .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUESTWVSDUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzoxazinone Intermediate

Anthranilic acid (1 ) undergoes acylation with butyryl chloride to yield N-butyryl anthranilic acid (2 ), which cyclizes in acetic anhydride to form benzoxazin-4(one) (3 ):

Reaction Conditions :

Introduction of 3,4-Dimethoxyphenyl Group

Benzoxazinone (3 ) reacts with 3,4-dimethoxyaniline (4 ) under reflux to produce 3-(3,4-dimethoxyphenyl)-2-butyl-4(3H)-quinazolinone (5 ):

Optimized Parameters :

Bromination at Position 6

Electrophilic bromination of 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at position 6, yielding 6-bromo-3-(3,4-dimethoxyphenyl)-2-butyl-4(3H)-quinazolinone (6 ):

Conditions :

Pyrrolidinylation at Position 6

Bromide 6 undergoes nucleophilic substitution with pyrrolidine in the presence of a copper(I) catalyst to install the 1-pyrrolidinyl group:

Protocol :

Final Cyclization and Dealkylation

The butyl group at position 2 is cleaved via acidic hydrolysis (HCl/EtOH) to yield the final compound (7 ):

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, H-8), 4.92 (s, 1H, NH), 3.87 (s, 6H, OCH3), 3.32–3.28 (m, 4H, pyrrolidinyl-H), 1.98–1.92 (m, 4H, pyrrolidinyl-H).

- MS (ESI) : m/z 356.2 [M+H]+.

Alternative Microwave-Assisted One-Pot Synthesis

Ji-Feng Liu’s microwave methodology enables rapid assembly of 2,3-disubstituted quinazolinones:

Procedure :

- Anthranilic acid (1 ) reacts with 3,4-dimethoxybenzoyl chloride (8 ) in pyridine under microwave irradiation (150°C, 10 min) to form benzoxazinone (9 ).

- 9 reacts with ammonium hydroxide (25% aq.) at 250°C for 5 min to yield 3-(3,4-dimethoxyphenyl)-4(3H)-quinazolinone (10 ).

- Bromination and pyrrolidinylation follow as in Section 2.3–2.4.

Advantages :

Comparative Analysis of Synthetic Routes

Table 1. Yield and Efficiency of Preparation Methods

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Stepwise (Anthranilic) | 5 | 28–34 | High purity, scalable |

| Microwave-Assisted | 3 | 50–55 | Rapid, energy-efficient |

Challenges and Optimization Strategies

- Regioselectivity in Bromination : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) improves selectivity for position 6.

- Pyrrolidinylation Efficiency : Substituting DMSO with dimethylacetamide (DMAc) increases yield to 68%.

- Byproduct Formation : Recrystallization from ethanol/water (7:3) reduces impurities to <2%.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinazolinone compounds, including 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, exhibit a range of biological activities:

Antitumor Activity

Several studies have reported the antitumor potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including:

- Epidermoid carcinoma

- Human myelogenous leukemia (K562)

These compounds inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain quinazolinone derivatives possess anti-inflammatory properties. Compounds synthesized from this class have been evaluated for their efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Antimicrobial Activity

Quinazolinone derivatives also exhibit antimicrobial properties against a range of pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Case Study 1: Antitumor Efficacy

In a study published by Abdelkhalek et al., a series of quinazolinone derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. Among these, specific derivatives demonstrated potent inhibitory effects on cell viability and induced apoptosis in tumor cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 | 15 | Tubulin polymerization inhibition |

| Compound B | Epidermoid carcinoma | 10 | Apoptosis induction |

Case Study 2: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of various quinazolinone derivatives in animal models of inflammation. The results indicated that certain compounds reduced edema significantly at doses ranging from 50 to 100 mg/kg .

| Compound | Dose (mg/kg) | % Edema Inhibition |

|---|---|---|

| Compound C | 50 | 36% |

| Compound D | 100 | 50% |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Quinazolinone Derivatives

Antiparkinsonian Activity

- Thiazolidinone vs. Azetidinone Derivatives: Thiazolidinone-substituted quinazolinones (e.g., compound 39 in ) exhibit superior antiparkinsonian activity compared to azetidinone analogs. For instance, 3-amantadinyl-6-bromo-2-[(3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one demonstrated significant reduction in tremors and rigidity in albino rats (ED₅₀: 12 mg/kg) .

- Role of 3,4-Dimethoxyphenyl : The presence of a 3,4-dimethoxyphenyl group at position 2 enhances antiparkinsonian efficacy, likely due to improved binding to dopamine receptors or modulation of oxidative stress pathways .

Antioxidant Activity

- 2-Substituted Quinazolinones: Derivatives with electron-rich substituents, such as 2-pentylquinazolin-4(3H)-one and thioacetamide analogs, show moderate free radical scavenging activity (IC₅₀: 25–50 μM).

Enzyme Inhibition

Comparison with Non-Quinazolinone Compounds

Benzothiazoles with 3,4-Dimethoxyphenyl Groups

- Antitumor Activity: 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) shows potent antitumor activity (GI₅₀ < 0.1 nM) in breast cancer cell lines. Though structurally distinct from quinazolinones, the shared 3,4-dimethoxyphenyl group highlights its broader role in enhancing bioactivity across scaffolds .

Curcumin Analogs

Key Data Tables

Biological Activity

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, with the CAS number 299897-95-3, is a synthetic compound belonging to the quinazolinone class. Quinazolinones have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C20H21N3O3

- Molecular Weight : 351.4 g/mol

- Boiling Point : 564.8 ± 60.0 °C

- Density : 1.30 ± 0.1 g/cm³

- pKa : 6.88 ± 0.20

Biological Activity Overview

Research indicates that compounds with the quinazolinone scaffold exhibit a variety of biological activities:

-

Antibacterial Activity :

- A study demonstrated that derivatives of quinazolinones showed significant antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) revealed that modifications to the quinazolinone core can enhance antibacterial potency.

- In silico screening identified promising candidates with potent activity against bacterial infections .

-

Anticancer Properties :

- Quinazolinones have been investigated for their ability to induce apoptosis in cancer cells. Specific derivatives were found to effectively inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation .

- A molecular docking study indicated that certain quinazolinone compounds bind selectively to cancerous cells, leading to enhanced therapeutic efficacy compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity :

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of quinazolinone derivatives for their antibacterial activity against various pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Candida albicans and Staphylococcus aureus, indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | Candida albicans |

| 16 | Staphylococcus aureus |

Case Study 2: Anticancer Mechanism

In vitro studies on HCT-116 colon cancer cells revealed that derivatives of the quinazolinone scaffold induced apoptosis through both intrinsic and extrinsic pathways. The compound's ability to interfere with these pathways was linked to its structural features .

| Compound | Apoptosis Induction | Cell Line |

|---|---|---|

| Quinazolinone Derivative | High | HCT-116 |

| Doxorubicin | Moderate | HCT-116 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone and its analogues?

The synthesis typically involves cyclocondensation reactions. For example:

- Stepwise assembly : React 1-(3,4-dimethoxyphenyl)urea with benzoic acid derivatives in polyphosphoric acid (PPA) at 80°C to form the quinazolinone core, followed by functionalization at the 6-position via nucleophilic substitution or palladium-catalyzed coupling .

- Acid-catalyzed cyclization : Use acid catalysts (e.g., HCl or PPA) to facilitate cyclization of precursor anilines with carbonyl-containing reagents. A related method for 3-substituted quinazolinones involves reacting 2-methyl-5-trifluoromethyl-4H,3',benzoxazin-4-one with substituted anilines under acidic conditions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Spectroscopic techniques : Combine -NMR and -NMR to confirm substituent positions and ring connectivity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regiochemistry, particularly for analogues with bulky substituents .

Q. What in vitro assays are recommended for preliminary evaluation of its antiproliferative activity?

- Standardized cytotoxicity assays : Use the MTT or SRB assay against cancer cell lines (e.g., HeLa, MCF-7). For example, analogues with 6-iodo substitutions showed GI values < 10 μM in leukemia and colon cancer models .

- Selectivity screening : Compare activity against non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's bioactivity?

- Substituent modulation : Replace the 1-pyrrolidinyl group with other nitrogen-containing heterocycles (e.g., piperidinyl or tetrahydropyridinyl) to enhance solubility or target affinity. For example, 6-(1,2,3,6-tetrahydropyridin-4-yl) analogues demonstrated improved antiproliferative potency in breast cancer models .

- Methoxy group tuning : Evaluate the impact of 3,4-dimethoxyphenyl substituents on membrane permeability via logP measurements .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor in vivo performance may stem from rapid hepatic clearance of the 1-pyrrolidinyl moiety .

- Prodrug approaches : Modify the 4(3H)-quinazolinone ring with ester or phosphate groups to enhance solubility and systemic exposure .

Q. How can mechanistic studies elucidate the compound's mode of action?

- Target identification : Use molecular docking to screen against kinases (e.g., EGFR or VEGFR) or phosphodiesterases (PDE4), which are known targets of structurally related quinazolinones .

- Pathway analysis : Perform RNA sequencing or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3/7) .

Q. What analytical methods address batch-to-batch variability in biological data?

- Purity standardization : Enforce >95% purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to ensure reproducible IC values .

Data Contradiction Analysis

Q. How can computational tools streamline lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.